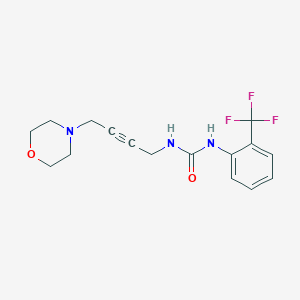![molecular formula C23H14F3N3O2 B2455665 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 477857-39-9](/img/structure/B2455665.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. TAK-659 belongs to the class of compounds known as kinase inhibitors, which work by blocking the activity of specific enzymes that play a role in disease progression.
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it may bind to its target(s), causing conformational changes that modulate the target’s activity .
Biochemical Pathways
Given its potential analgesic properties, it might influence pain signaling pathways .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target after administration .
Result of Action
Based on its structural similarity to other compounds, it may have analgesic effects, potentially relieving pain by modulating the activity of certain receptors or enzymes .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK and ITK activity, its favorable pharmacokinetic profile, and its ability to modulate the immune response. However, there are also some limitations to using TAK-659 in lab experiments, including its potential off-target effects and the need for further optimization of dosing and administration.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to further optimize the dosing and administration of TAK-659 to maximize its therapeutic potential. Another direction is to explore the use of TAK-659 in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of TAK-659 and to identify additional targets for kinase inhibition. Overall, TAK-659 shows great promise as a therapeutic agent for the treatment of various diseases, and further research and development are needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with 2-aminopyrimidine to form 2-(2-pyrimidinyl)-5-nitropyridine. This intermediate is then reacted with 4-(3-bromophenyl)-3-(trifluoromethyl)benzoic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models and has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of specific kinases that are involved in tumor growth and survival. In autoimmune disorders, TAK-659 has been shown to modulate the immune response, leading to a reduction in inflammation and tissue damage.
Propriétés
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O2/c24-23(25,26)17-5-3-4-16(14-17)22(30)31-18-9-7-15(8-10-18)21-28-13-11-20(29-21)19-6-1-2-12-27-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPJOXZHDGDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)
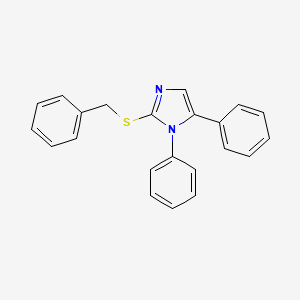
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
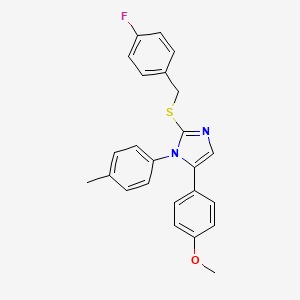
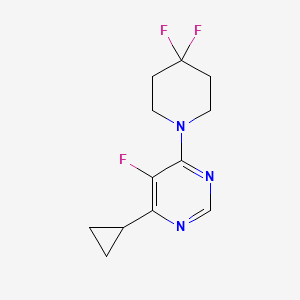
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
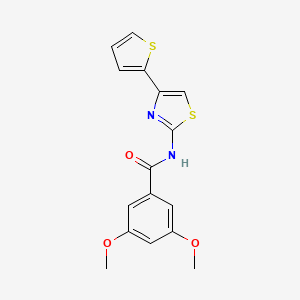
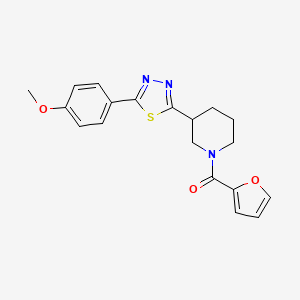

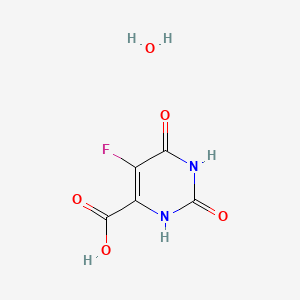

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)
